4,6-O-Ethylidene-D-glucopyranose

Description

The exact mass of the compound 4,6-O-Ethylidene-D-glucopyranose is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Sweetening Agents - Sugars - Monosaccharides - Hexoses - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4,6-O-Ethylidene-D-glucopyranose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-O-Ethylidene-D-glucopyranose including the price, delivery time, and more detailed information at info@benchchem.com.

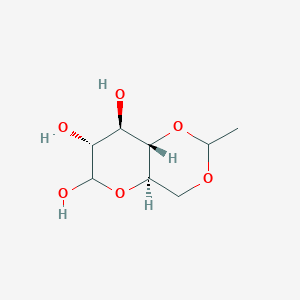

Structure

3D Structure

Propriétés

IUPAC Name |

(4aR,7R,8R,8aS)-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O6/c1-3-12-2-4-7(13-3)5(9)6(10)8(11)14-4/h3-11H,2H2,1H3/t3?,4-,5-,6-,7-,8?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZPBLPQAMPVTFO-DBVAJOADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1OCC2C(O1)C(C(C(O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1OC[C@@H]2[C@@H](O1)[C@@H]([C@H](C(O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18465-50-4, 13224-99-2 | |

| Record name | D-Glucopyranose, 4,6-O-ethylidene- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018465504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,6-O-ethylidene-α-D-glucose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.893 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4,6-O-Ethylidene-α-D-glucopyranose

This document provides an in-depth technical overview of the synthesis, mechanism, and application of 4,6-O-Ethylidene-α-D-glucopyranose. It is intended for researchers, medicinal chemists, and drug development professionals who require a stable, selectively protected glucose intermediate for the synthesis of complex carbohydrates and glycosylated therapeutics.

Strategic Importance of 4,6-O-Ethylidene-α-D-glucopyranose

4,6-O-Ethylidene-α-D-glucopyranose is a pivotal intermediate in modern carbohydrate chemistry. Its strategic value lies in the selective protection of the C4 and C6 hydroxyl groups of D-glucose. This protection scheme renders the hydroxyl groups at C1 (anomeric), C2, and C3 available for subsequent chemical modifications, a critical requirement for the synthesis of oligosaccharides, glycoconjugates, and glycosylated active pharmaceutical ingredients (APIs).[1][2]

The ethylidene acetal is stable under a variety of reaction conditions, yet can be removed when necessary, making it an effective protecting group.[2] By masking the most reactive primary hydroxyl group at C6 and the adjacent C4 secondary hydroxyl, chemists can achieve regioselectivity that would otherwise be challenging. This protected glucopyranose serves as a foundational building block for creating molecules that can enhance the bioavailability, solubility, and therapeutic efficacy of drugs.[2] Furthermore, it is a known competitive inhibitor of the glucose transporter 1 (GLUT1), making the core structure relevant for metabolic research.[3][4]

The Core Synthesis: An Acid-Catalyzed Acetalization

The synthesis of 4,6-O-Ethylidene-α-D-glucopyranose is achieved through the acid-catalyzed reaction of D-glucose with an acetaldehyde source, typically paraldehyde (the cyclic trimer of acetaldehyde). This reaction is a classic example of cyclic acetal formation.

Mechanistic Rationale and Selectivity

The reaction proceeds via the established mechanism for acid-catalyzed acetal formation.[5] The key to the process is the inherent structural chemistry of the glucopyranose ring.

-

Catalyst Activation: A Brønsted acid catalyst (e.g., sulfuric acid) or Lewis acid protonates the oxygen of an acetaldehyde molecule (generated from the depolymerization of paraldehyde), significantly increasing the electrophilicity of its carbonyl carbon.[5]

-

Initial Nucleophilic Attack: The primary hydroxyl group at the C6 position of glucose, being the most sterically accessible and nucleophilic, attacks the activated acetaldehyde. This forms a hemiacetal intermediate.

-

Carbocation Formation: The hydroxyl group of the newly formed hemiacetal is protonated by the acid catalyst and subsequently eliminated as a water molecule, generating a resonance-stabilized carbocation.

-

Intramolecular Cyclization: The secondary hydroxyl group at the C4 position then acts as an intramolecular nucleophile, attacking the carbocation. This ring-closing step is highly favored as it results in a thermodynamically stable, six-membered 1,3-dioxane ring fused to the pyranose core.[6][7]

-

Deprotonation: Finally, a weak base (e.g., water or the conjugate base of the acid catalyst) removes the proton from the C4 oxygen, regenerating the acid catalyst and yielding the final 4,6-O-ethylidene protected product.

The high regioselectivity for the 4,6-positions is a direct consequence of the thermodynamic stability of the resulting six-membered cyclic acetal, which is sterically preferred over other potential cyclic structures.[7]

Field-Proven Experimental Protocol

This protocol is a robust, self-validating system for the synthesis and purification of 4,6-O-Ethylidene-α-D-glucopyranose. Adherence to these steps ensures high purity and yield.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Grade | Notes |

| D-(+)-Glucose (Anhydrous) | C₆H₁₂O₆ | 180.16 | ACS Reagent Grade | Must be thoroughly dried before use. |

| Paraldehyde | (C₂H₄O)₃ | 132.16 | Reagent Grade | Source of acetaldehyde. |

| Sulfuric Acid, Concentrated | H₂SO₄ | 98.08 | ACS Reagent Grade | Catalyst. Handle with extreme care. |

| Sodium Hydroxide | NaOH | 40.00 | ACS Reagent Grade | For neutralization. |

| Ethanol (200 Proof) | C₂H₅OH | 46.07 | Anhydrous | Recrystallization solvent. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ACS Reagent Grade | For extraction (optional work-up). |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Reagent Grade | Drying agent. |

Step-by-Step Synthesis Workflow

-

Preparation: To a dry 500 mL round-bottom flask equipped with a magnetic stirrer, add anhydrous D-(+)-glucose (18.0 g, 0.1 mol).

-

Reagent Addition: Add paraldehyde (25 mL, approx. 0.18 mol) to the flask. Stir the suspension to ensure the glucose is well-dispersed.

-

Catalysis: Cool the flask in an ice-water bath. Slowly, add concentrated sulfuric acid (1.5 mL) dropwise to the stirring suspension over 10-15 minutes. The temperature should be maintained below 25°C. After addition, remove the ice bath and allow the mixture to stir at room temperature.

-

Reaction Monitoring: The reaction is typically complete within 4-6 hours. The solid glucose will gradually dissolve as the reaction progresses. Progress can be monitored using Thin Layer Chromatography (TLC) until the starting glucose spot has disappeared.

-

Work-up and Neutralization: Cool the reaction mixture in an ice bath. Slowly and carefully, add a 10% aqueous solution of sodium hydroxide with vigorous stirring until the pH of the mixture is neutral (pH ≈ 7). This step must be performed cautiously due to the exothermic nature of the neutralization.

-

Isolation of Crude Product: Concentrate the neutralized mixture under reduced pressure (rotary evaporation) to remove excess paraldehyde and water, yielding a thick syrup or semi-solid.

-

Purification by Recrystallization: Dissolve the crude residue in a minimum amount of hot anhydrous ethanol (approx. 50-70 mL). If the solution is colored, it can be treated with a small amount of activated charcoal and filtered while hot. Allow the clear filtrate to cool slowly to room temperature, and then place it in a refrigerator (4°C) to facilitate complete crystallization.

-

Final Product Isolation: Collect the resulting white, crystalline solid by vacuum filtration. Wash the crystals with a small amount of ice-cold ethanol and dry them under vacuum. The expected yield is approximately 60-70%.

Product Characterization and Validation

To ensure the integrity of the synthesized compound, a thorough characterization is mandatory. The data should align with established values for 4,6-O-Ethylidene-α-D-glucopyranose.

-

Appearance: White to off-white crystalline powder.[4]

-

Melting Point: 179-182 °C.[4]

-

Spectroscopic Analysis:

-

¹H NMR & ¹³C NMR: The spectra should be consistent with the protected structure. Key signals include the quartet and doublet for the ethylidene group's CH and CH₃ protons, respectively, and the characteristic shifts for the pyranose ring protons and carbons.[8][9]

-

FTIR: The spectrum will show a broad O-H stretch for the remaining hydroxyl groups and characteristic C-O stretches for the acetal and alcohol functionalities.[8][9]

-

Conclusion and Future Outlook

The synthesis of 4,6-O-Ethylidene-α-D-glucopyranose is a fundamental and enabling process in synthetic carbohydrate chemistry. The protocol described herein is a reliable method for producing this high-value intermediate. The strategic application of this building block will continue to be critical in the development of next-generation glycosylated pharmaceuticals, where precise control over molecular architecture is paramount to achieving desired therapeutic outcomes.

References

-

ResearchGate. (n.d.). Protected glucose molecules: 4,6-O-ethylidene-D-glucopyranose (left) and 4,6-O-benzylidene-D-glucopyranose (right). Retrieved from [Link]

-

PubMed. (2015). Mechanism of Brønsted acid-catalyzed glucose dehydration. Retrieved from [Link]

-

ResearchGate. (2010). ChemInform Abstract: Regioselective Reductive Openings of 4,6-Benzylidene Acetals: Synthetic and Mechanistic Aspects. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4,6-O-ethylidene-(4S,5R,1'R)-4,5,6-trihydroxy-2-hexenoate. Retrieved from [Link]

-

Wageningen University & Research. (n.d.). Steering the Selectivity of Electrocatalytic Glucose Oxidation by the Pt Oxidation State. Retrieved from [Link]

-

PubChem. (n.d.). 4,6-O-Ethylidene-alpha-D-glucopyranose. Retrieved from [Link]

-

Wiley-VCH. (n.d.). 1 Protecting Group Strategies in Carbohydrate Chemistry. Retrieved from [Link]

-

Khan Academy. (n.d.). Acid and base catalyzed formation of hydrates and hemiacetals. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Probing the Influence of a 4,6-O-Acetal on the Reactivity of Galactopyranosyl Donors. Retrieved from [Link]

-

ResearchGate. (n.d.). The reaction pathway for glucose to form gluconic acid with/without Cu(OH)2 electrode. Retrieved from [Link]

-

Pearson. (n.d.). Some protecting groups can block two OH groups of a carbohydrate. Retrieved from [Link]

- Google Patents. (n.d.). US5132452A - Method for preparation of gluconic acid by catalytic oxidation of glucose.

-

SLU. (2021). Complete 1H and 13C NMR spectral assignment of d-glucofuranose. Retrieved from [Link]

-

IOSR Journal. (n.d.). Nuclear Magnetic Resonance (NMR) Analysis of D - (+) - Glucose: A Guide to Spectrometric Structural Elucidation of Sugars. Retrieved from [Link]

-

SpectraBase. (n.d.). 4,6-O-Ethylidene-A-D-glucopyranose. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. echemi.com [echemi.com]

- 5. Khan Academy [khanacademy.org]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. Some protecting groups can block two OH groups of a carbohydrate ... | Study Prep in Pearson+ [pearson.com]

- 8. 4,6-O-Ethylidene-alpha-D-glucopyranose | C8H14O6 | CID 93075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

An In-Depth Technical Guide to the Characterization of 4,6-O-Ethylidene-D-glucopyranose

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Building Block in Glycochemistry and Pharmaceutical Synthesis

4,6-O-Ethylidene-D-glucopyranose is a partially protected monosaccharide derivative that serves as a versatile intermediate in carbohydrate chemistry and the synthesis of complex bioactive molecules. By selectively blocking the hydroxyl groups at the 4- and 6-positions of D-glucose, this compound presents the remaining hydroxyls at C-1, C-2, and C-3 for further chemical modification. This strategic protection is crucial in the multi-step synthesis of various compounds, including glycosylated drugs, where precise control over reactivity is paramount. Its stability and enhanced reactivity make it a valuable tool for researchers in glycoscience and drug development.[1]

This technical guide provides a comprehensive overview of the synthesis, characterization, and reactivity of 4,6-O-Ethylidene-D-glucopyranose, offering field-proven insights and detailed methodologies for its effective utilization in a research and development setting.

Synthesis of 4,6-O-Ethylidene-D-glucopyranose: An Acid-Catalyzed Acetalation

The most common and efficient method for the preparation of 4,6-O-Ethylidene-D-glucopyranose involves the acid-catalyzed reaction of D-glucose with paraldehyde, a trimer of acetaldehyde. This reaction forms a cyclic acetal, preferentially protecting the primary hydroxyl group at C-6 and the secondary hydroxyl group at C-4.

Reaction Mechanism

The formation of the 4,6-O-ethylidene acetal proceeds via a standard acid-catalyzed acetal formation mechanism. The key steps involve the protonation of an oxygen atom on paraldehyde, followed by nucleophilic attack by the hydroxyl groups of glucose. The greater reactivity of the primary hydroxyl at C-6 and the favorable formation of a six-membered dioxane ring drive the selectivity of this reaction.

Experimental Protocol: Synthesis of (1'R)-(−)-4,6-O-Ethylidene-D-glucose [2]

This protocol is adapted from a well-established procedure in Organic Syntheses.

Materials:

-

D-Glucose

-

Paraldehyde

-

Concentrated Sulfuric Acid

-

Ethanol

-

1 N Potassium Hydroxide in Ethanol

-

Activated Charcoal

-

Celite

Procedure:

-

Reaction Setup: In a 500-mL round-bottomed flask, combine D-glucose (81.8 g, 454 mmol) and paraldehyde (68.0 g, 514 mmol).

-

Acid Catalysis: With shaking, add concentrated sulfuric acid (0.5 mL) dropwise over 30 seconds. Caution: The addition of sulfuric acid is exothermic and can cause charring if added too quickly.

-

Reaction: Mechanically shake the mixture for 40 minutes and then let it stand at room temperature for 3 days. The mixture will become a thick, colorless mass.

-

Workup: Add ethanol (300 mL) to the reaction mixture and adjust the pH to 6.5-7 by adding a 1 N solution of potassium hydroxide in ethanol. Gently heat the mixture to dissolve the residue, maintaining the pH with additional ethanolic potassium hydroxide as needed.

-

Decolorization and Filtration: Add activated charcoal (5 g) to the yellow solution and filter the mixture through a sintered-glass funnel containing a 2-cm pad of Celite. Wash the filter cake with hot ethanol (50 mL).

-

Crystallization: Allow the filtrate to stand in a freezer at -30°C overnight to deposit a colorless solid. Recrystallize the solid from ethanol (90 mL) at -30°C to yield the product.

-

Second Crop: Concentrate the mother liquors by rotary evaporation and remove residual solvent and paraldehyde under high vacuum. Recrystallize the resulting solid residue from ethanol at -30°C to obtain a second crop of the product.

Yield: The combined yield of (1'R)-(−)-4,6-O-Ethylidene-D-glucose is typically around 66%.[2]

Physicochemical and Spectroscopic Characterization

A thorough characterization of 4,6-O-Ethylidene-D-glucopyranose is essential to confirm its identity and purity before its use in subsequent reactions.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄O₆ | [1] |

| Molecular Weight | 206.19 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1][3] |

| Melting Point | 168-170 °C | [1] |

| Optical Rotation | [α]²⁰/D = -3.5 to -4.5° (c=1 in H₂O) | [1] |

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of 4,6-O-Ethylidene-D-glucopyranose. The spectra can be complex due to the presence of anomers (α and β forms) in solution.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the ethylidene group (a doublet for the methyl protons and a quartet for the methine proton), as well as signals for the protons on the glucopyranose ring. The chemical shifts and coupling constants of the anomeric proton (H-1) are particularly diagnostic for determining the α/β ratio.

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the anomeric carbon (C-1) and the carbons of the ethylidene group are key identifiers.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key absorptions for 4,6-O-Ethylidene-D-glucopyranose include:

-

O-H Stretching: A broad band in the region of 3200-3500 cm⁻¹, characteristic of the hydroxyl groups.

-

C-H Stretching: Bands in the region of 2850-3000 cm⁻¹ corresponding to the C-H bonds of the glucopyranose ring and the ethylidene group.

-

C-O Stretching: Strong absorptions in the fingerprint region (1000-1200 cm⁻¹) associated with the C-O bonds of the alcohols and the acetal.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. For 4,6-O-Ethylidene-D-glucopyranose, the mass spectrum would be expected to show a molecular ion peak (or adducts, e.g., [M+Na]⁺) corresponding to its molecular weight.

Chemical Reactivity and Applications in Drug Development

The primary utility of 4,6-O-Ethylidene-D-glucopyranose lies in the differential reactivity of its remaining free hydroxyl groups at the C-1, C-2, and C-3 positions. The anomeric hydroxyl at C-1 is the most reactive, readily participating in glycosylation reactions to form glycosidic bonds. The secondary hydroxyls at C-2 and C-3 can be selectively functionalized under controlled reaction conditions.

This selective reactivity makes 4,6-O-Ethylidene-D-glucopyranose a valuable precursor in the synthesis of complex carbohydrates and glycosylated natural products.

Application in the Synthesis of Etoposide

A prominent example of the application of this protected glucose derivative is in the synthesis of Etoposide , a widely used anticancer drug.[4] Etoposide is a semi-synthetic derivative of podophyllotoxin, and its synthesis involves the glycosylation of a podophyllotoxin aglycone with a suitably protected glucose derivative. Specifically, a di-O-acetylated derivative of 4,6-O-ethylidene-D-glucopyranose is used in the condensation reaction.[5]

Analytical Methods for Purity Assessment

Ensuring the purity of 4,6-O-Ethylidene-D-glucopyranose is critical for its successful use in synthesis. Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are commonly employed for this purpose.

-

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of the synthesis and assessing the purity of the final product. A typical solvent system for the TLC analysis of related compounds is a mixture of petroleum ether and ethyl acetate (e.g., 60:40 v/v).[2]

-

High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative assessment of purity. Commercial suppliers often use HPLC to certify the purity of their products, with purities of ≥ 99% being common.[1] For related compounds, a normal-phase column (e.g., LiChrosorb Si 60) with a mobile phase of hexane and ethyl acetate has been used.[2]

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust. Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

It is always advisable to consult the specific SDS provided by the supplier before handling any chemical.

Conclusion

4,6-O-Ethylidene-D-glucopyranose is a cornerstone intermediate in modern synthetic carbohydrate chemistry. Its straightforward synthesis, coupled with the selective reactivity of its remaining hydroxyl groups, makes it an invaluable tool for the construction of complex glycosidic structures. Its role in the industrial synthesis of the anticancer drug Etoposide underscores its significance in the pharmaceutical industry. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, is essential for its effective and efficient application in research and development.

References

-

Fengler-Veith, M., Schwardt, O., Kautz, U., Krämer, B., & Jäger, V. (n.d.). 4,6-O-ETHYLIDENE-(4S,5R,1'R)-4,5,6-TRIHYDROXY-2-HEXENOATE. Organic Syntheses Procedure. Retrieved from [Link]

-

Chem-Impex. (n.d.). 4,6-O-Ethylidene-α-D-glucose. Retrieved from [Link]

-

ResearchGate. (n.d.). Protected glucose molecules: 4,6-O-ethylidene-D-glucopyranose (left)... Retrieved from [Link]

-

Roslund, M. U., Tähtinen, P., Niemitz, M., & Sjöholm, R. (2008). Complete assignments of the (1)H and (13)C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides. Carbohydrate research, 343(1), 101–112. [Link]

-

Alexandersson, E., & Nestor, G. (2022). Complete 1H and 13C NMR spectral assignment of d-glucofuranose. Carbohydrate Research, 511, 108477. [Link]

-

SpectraBase. (n.d.). 4,6-O-Ethylidene-A-D-glucopyranose. Retrieved from [Link]

- Stankovic, S., & Stanojkovic, T. (1988). Etoposide: a new approach to the synthesis of 4-O-(2-amino-2-deoxy-4,6-O-ethylidene-beta-D-glucopyranosyl)-4'-O-demethyl-4-epipodophyllotoxin. Journal of the Serbian Chemical Society, 53(10), 577-81.

- Google Patents. (n.d.). EP0226202B1 - Synthesis of podophylotoxin type compounds.

-

van der Vorm, S., Hansen, T., & van der Marel, G. A. (2017). 4,6-O-alkylidene derivatives of d-glucose and its methyl pyranosides. An improved acetalation procedure. Recueil des Travaux Chimiques des Pays-Bas, 106(3), 93-95. [Link]

- Google Patents. (n.d.). US6384201B1 - Synthetic method for the preparation of the antineoplastic agent etoposide.

- Schmalz, H. G., & Reissig, H. U. (2018). Site‐Selective Acylation of Pyranosides with Immobilized Oligopeptide Catalysts in Flow. Chemistry–A European Journal, 24(49), 12895-12900.

-

Ashenhurst, J. (2023, October 26). Key Reactions Of Sugars: Glycosylation and Protection. Master Organic Chemistry. [Link]

- Google Patents. (n.d.). WO2000015647A2 - Synthetic method for the preparation of the antineoplastic agent etoposide.

- van Boeckel, C. A. A., & Beetz, T. (1985). 4,6-O-alkylidene derivatives of d-glucose and its methyl pyranosides. An improved acetalation procedure. Recueil des Travaux Chimiques des Pays-Bas, 104(6), 171-173.

-

ResearchGate. (n.d.). ESI mass spectrum of the D-glucose monomer 4. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0304632). Retrieved from [Link]

-

ResearchGate. (n.d.). Best TLC method for multiple monosaccharides? Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: D(+)-Glucose. Retrieved from [Link]

- Bakó, P., Bodor, A., Borbás, A., Gömöry, Á., Hazai, L., Keglevich, G., ... & Tóth, T. (2021). Synthesis of Methyl 4, 6-Di-O-ethyl-α-d-glucopyranoside-Based Azacrown Ethers and Their Effects in Asymmetric Reactions. Molecules, 26(15), 4636.

Sources

Foundational Overview: The Strategic Importance of a Protected Glucose

An In-Depth Technical Guide to 4,6-O-Ethylidene-D-glucopyranose (CAS No. 13224-99-2)

This guide provides a comprehensive technical overview of 4,6-O-Ethylidene-D-glucopyranose, a pivotal molecule in synthetic carbohydrate chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into its synthesis, characterization, and strategic applications, grounding theoretical principles in practical, field-proven methodologies.

4,6-O-Ethylidene-D-glucopyranose is a synthetic derivative of D-glucose where the hydroxyl groups at the C4 and C6 positions are protected as a cyclic acetal. This seemingly simple modification is of profound importance in organic synthesis. Unprotected monosaccharides like glucose possess multiple reactive hydroxyl groups of similar reactivity, making regioselective reactions a formidable challenge. The ethylidene acetal "masks" the primary C6 hydroxyl and the secondary C4 hydroxyl, leaving the C1, C2, and C3 hydroxyls available for further chemical transformation. This strategic protection is a cornerstone of modern glycoscience, enabling the construction of complex oligosaccharides and glycosylated therapeutics with high precision.[1][2][3]

The molecule's utility extends beyond its role as a passive protecting group. It serves as a versatile chiral building block and has demonstrated biological activity, notably as a competitive inhibitor of the glucose transporter 1 (GLUT1).[4][5]

Table 1: Physicochemical Properties of 4,6-O-Ethylidene-D-glucopyranose

| Property | Value | Source(s) |

| CAS Number | 13224-99-2 | [5][6] |

| Molecular Formula | C₈H₁₄O₆ | [5][6] |

| Molecular Weight | 206.19 g/mol | [5][7] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 179-182 °C | [5] |

| Solubility | Soluble in water | [5] |

| Optical Rotation | [α]²⁰/D −2.3° (c=19.7 in H₂O, equilibrium) | [8] |

| Hydrogen Bond Donors | 3 | [6] |

| Hydrogen Bond Acceptors | 6 | [6] |

Synthesis and Purification: A Protocol Rooted in Classic Chemistry

The preparation of 4,6-O-Ethylidene-D-glucopyranose is a classic example of acid-catalyzed acetal formation. The most common and reliable method involves the reaction of D-glucose with paraldehyde, a trimer of acetaldehyde, using a strong acid like sulfuric acid as the catalyst.[8][9]

The causality behind this specific reaction is twofold:

-

Thermodynamic Stability : The formation of a six-membered 1,3-dioxane ring by protecting the C4 and C6 hydroxyls is thermodynamically more favorable than the formation of five-membered (4,5- or 5,6-) or seven-membered (3,5-) rings.

-

Reagent Choice : Paraldehyde serves as a convenient and effective source of acetaldehyde. The acid catalyst protonates an oxygen atom of the aldehyde, activating the carbonyl carbon for nucleophilic attack by the glucose hydroxyl groups.

Caption: Workflow for the synthesis of 4,6-O-Ethylidene-D-glucopyranose.

Self-Validating Experimental Protocol

This protocol is adapted from established literature and designed to be self-validating through clear checkpoints.[8]

Materials:

-

D-glucose (anhydrous)

-

Paraldehyde

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethanol (absolute)

-

1 N Potassium Hydroxide (KOH) in Ethanol

-

Activated Charcoal

-

Celite

Procedure:

-

Reaction Setup: In a 500-mL round-bottomed flask, combine D-glucose (81.8 g, 454 mmol) and paraldehyde (68.0 g, 514 mmol).

-

Catalysis: With vigorous shaking, add concentrated sulfuric acid (0.5 mL) dropwise. Causality: The acid is the catalyst; dropwise addition prevents localized overheating and degradation of the carbohydrate.

-

Incubation: Shake the mixture mechanically for approximately 40 minutes. The mixture will become a thick, adhesive mass. Allow the flask to stand at room temperature for 3 days. Trustworthiness Checkpoint: The formation of a solid mass indicates the reaction is proceeding.

-

Workup - Quenching and Neutralization: Add 300 mL of ethanol to the solid mass. Carefully adjust the pH to 6.5-7.0 by adding 1 N ethanolic KOH. The solid will dissolve upon gentle heating. Causality: Neutralization is critical to stop the reaction and prevent acid-catalyzed hydrolysis of the product during workup.

-

Decolorization and Filtration: Add activated charcoal (5 g) to the resulting yellow solution and filter the hot mixture through a pad of Celite. Wash the filter cake with a small amount of hot ethanol. Causality: Charcoal adsorbs colored impurities, yielding a purer final product.

-

Purification - Crystallization: Allow the filtrate to stand in a freezer (-20 to -30°C) overnight. A colorless solid will precipitate.

-

Recrystallization: Collect the solid and recrystallize from a minimal amount of hot ethanol to yield the pure product. A second crop can often be obtained by concentrating the mother liquor. Trustworthiness Checkpoint: A sharp melting point (173-174°C) of the recrystallized solid indicates high purity.

Analytical Characterization: Confirming Structure and Purity

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques provides a complete structural picture.

Table 2: Key Spectroscopic Data for 4,6-O-Ethylidene-D-glucopyranose

| Technique | Key Observations and Assignments | Source(s) |

| ¹H NMR | δ (D₂O, 250 MHz): 1.22 (d, 3H, acetal CH₃), 3.03-4.12 (m, 6H, pyranose ring protons), 4.40-5.13 (m, includes anomeric proton and acetal CH). Note: Exists as a mixture of α/β anomers in solution. | [8] |

| ¹³C NMR | Signals corresponding to 8 carbons, including the pyranose ring, the acetal methyl, and the acetal methine carbon. The anomeric carbon (C1) will show two distinct signals for the α and β forms. | [6][10] |

| FTIR | Broad peak ~3400 cm⁻¹ (O-H stretch from free hydroxyls), peaks ~2900 cm⁻¹ (C-H stretch), strong peaks ~1100 cm⁻¹ (C-O stretch). | [6][11] |

| Mass Spec (GC-MS) | Molecular ion peak may be weak or absent. Characteristic fragmentation patterns include loss of the ethylidene group and ring fragmentation. | [6] |

Core Applications in Drug Development and Synthesis

The true value of 4,6-O-Ethylidene-D-glucopyranose lies in its strategic application as a synthetic intermediate.

The Acetal as a Robust Protecting Group

In multi-step syntheses, protecting groups are essential tools to prevent unwanted side reactions.[2] The ethylidene acetal is stable to a wide range of reaction conditions, including those involving strong bases, nucleophiles, and many oxidizing/reducing agents, making it an excellent choice for protecting the 4,6-diols.[12][13] It can be cleanly removed under mild acidic conditions (e.g., aqueous acetic acid) to regenerate the diol, a process known as deprotection.

Caption: The strategic use of the ethylidene group for protection and deprotection.

A Chiral Auxiliary for Asymmetric Synthesis

A chiral auxiliary is a molecule temporarily incorporated into a substrate to control the stereochemical outcome of a reaction.[14][15] The rigid, stereochemically defined pyranose ring of 4,6-O-Ethylidene-D-glucopyranose can be exploited to direct reactions diastereoselectively. By attaching a prochiral substrate to one of the free hydroxyl groups, the chiral glucose scaffold can sterically block one face of the substrate, forcing an incoming reagent to attack from the opposite, less-hindered face.[16][17] This strategy is a powerful method for creating new stereocenters with high fidelity, a critical task in the synthesis of enantiomerically pure drugs.

Biological Probe and GLUT1 Inhibitor

Beyond synthesis, 4,6-O-Ethylidene-D-glucopyranose has been identified as a competitive inhibitor of the glucose transporter 1 (GLUT1), with a Ki of approximately 12 mM.[4][5] GLUT1 is a key protein responsible for glucose uptake in many cell types and is often overexpressed in cancer cells. This inhibitory activity makes the molecule a valuable research tool for studying glucose transport mechanisms and a potential starting point for the design of more potent GLUT1 inhibitors for therapeutic applications, particularly in oncology.[4]

Safety, Handling, and Storage

As a laboratory chemical, proper handling is essential. While not classified as hazardous under GHS, standard laboratory precautions should always be observed.[6]

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid generating dust. Use in a well-ventilated area.[18][19]

-

Storage: Store in a cool, dry place in a tightly sealed container. It is classified as a combustible solid.

Conclusion

4,6-O-Ethylidene-D-glucopyranose is far more than a simple glucose derivative. It is a sophisticated chemical tool that embodies key principles of synthetic strategy: selective protection, thermodynamic control, and the leveraging of inherent chirality. Its reliability in synthesis, coupled with its intriguing biological activity, ensures its continued relevance in academic research and the pharmaceutical industry. For scientists engaged in the synthesis of complex carbohydrates, glycosylated natural products, and novel therapeutics, a thorough understanding of this foundational building block is indispensable.

References

-

Organic Syntheses Procedure, (1'R)-(-)-4,6-O-Ethylidene-D-glucose. Available at: [Link]

-

ResearchGate, Protected glucose molecules: 4,6-O-ethylidene-D-glucopyranose (left)... Available at: [Link]

-

PubChem, 4,6-O-Ethylidene-alpha-D-glucopyranose. Available at: [Link]

-

PubChem, 4,6-O-ethylidene-D-glucose. Available at: [Link]

-

Journal of the American Chemical Society, The Preparation of 4,6-Ethylidene-D-glucopyranose from Sucrose and its Hydrogenation to 4,6-Ethylidene-D-sorbitol. Available at: [Link]

-

Journal of Chemical Education, Protecting Groups in Carbohydrate Chemistry. Available at: [Link]

-

NIST WebBook, D-glucose, 4,6-o-ethylidene-. Available at: [Link]

-

ResearchGate, Chiral Auxiliaries in Asymmetric Synthesis. Available at: [Link]

-

Wikipedia, Chiral auxiliary. Available at: [Link]

-

National Institutes of Health (PMC), Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Available at: [Link]

-

University of York, Asymmetric Synthesis. Available at: [Link]

-

ACS Publications, Chiral auxiliaries for asymmetric synthesis. Available at: [Link]

-

Chemistry LibreTexts, Acetals as Protecting Groups. Available at: [Link]

-

Chemistry Steps, Acetals as Protecting Groups for Aldehydes and Ketones. Available at: [Link]

-

Royal Society of Chemistry, Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. Available at: [Link]

-

Master Organic Chemistry, Hydrates, Hemiacetals, and Acetals. Available at: [Link]

-

IOSR Journal of Applied Chemistry, Nuclear Magnetic Resonance (NMR) Analysis of D - (+) - Glucose. Available at: [Link]

-

Chemos GmbH & Co.KG, Safety Data Sheet: D-Glucopyranose, oligomers, decyl octyl glycosides. Available at: [Link]

-

Carl ROTH, Safety Data Sheet: D(+)-Glucose. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. echemi.com [echemi.com]

- 6. 4,6-O-Ethylidene-alpha-D-glucopyranose | C8H14O6 | CID 93075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4,6-O-ethylidene-D-glucose | C8H14O6 | CID 114511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. iosrjournals.org [iosrjournals.org]

- 11. D-glucose, 4,6-o-ethylidene [webbook.nist.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 14. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 15. york.ac.uk [york.ac.uk]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. chemos.de [chemos.de]

- 19. carlroth.com [carlroth.com]

An In-depth Technical Guide to 4,6-O-Ethylidene-D-glucopyranose: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of 4,6-O-Ethylidene-D-glucopyranose, a pivotal carbohydrate derivative for researchers, scientists, and professionals in drug development. This document delves into its core chemical and physical properties, provides a detailed and validated synthesis protocol, explores its diverse applications, and outlines robust analytical methodologies for its characterization.

Core Molecular Attributes of 4,6-O-Ethylidene-D-glucopyranose

4,6-O-Ethylidene-D-glucopyranose is a monosaccharide derivative where the 4- and 6-position hydroxyl groups of D-glucopyranose are protected by an ethylidene acetal group. This structural modification imparts unique stability and reactivity to the molecule, making it a valuable intermediate in synthetic carbohydrate chemistry.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4,6-O-Ethylidene-D-glucopyranose is fundamental for its effective application in research and development. The key quantitative data are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C8H14O6 | [1][2][3] |

| Molecular Weight | 206.19 g/mol | [1][2][3][4][5] |

| CAS Number | 18465-50-4 (for the alpha-anomer: 13224-99-2) | [1][2][6] |

| Appearance | White crystalline powder | [2] |

| Melting Point | 168 - 174 °C | [2][6][7] |

| Optical Rotation | [α]20/D = -3.5 to -4.5° (c=1 in H2O) | [2] |

| Purity | ≥ 92.0% (GC) to ≥ 99% (HPLC) | [2][6] |

Synthesis of 4,6-O-Ethylidene-D-glucopyranose: A Validated Protocol

The synthesis of 4,6-O-Ethylidene-D-glucopyranose is typically achieved through the acid-catalyzed reaction of D-glucose with paraldehyde. This procedure, adapted from established methods, provides a reliable pathway to obtain the desired product.[7]

Experimental Workflow

The following diagram outlines the key stages in the synthesis and purification of 4,6-O-Ethylidene-D-glucopyranose.

Caption: Workflow for the synthesis of 4,6-O-Ethylidene-D-glucopyranose.

Step-by-Step Methodology

-

Reactant Preparation: In a suitable round-bottomed flask, combine D-glucose (1.0 eq) and paraldehyde (1.1-1.2 eq).[7]

-

Acid Catalysis: Carefully add concentrated sulfuric acid dropwise (catalytic amount) to the mixture with gentle shaking.

-

Reaction: The mixture is then mechanically shaken for approximately 40 minutes and subsequently left to stand at room temperature for 3 days.[7]

-

Work-up: Add ethanol to the resulting mass and adjust the pH to a neutral range of 6.5-7.0 using a 1 N solution of potassium hydroxide in ethanol.[7]

-

Decolorization: To the dissolved mixture, add activated charcoal and filter the solution through a pad of Celite.

-

Crystallization: The filtrate is cooled to -30°C to induce crystallization.[7]

-

Isolation: The crystalline product is collected by filtration, washed with cold ethanol, and dried under vacuum.

-

Second Crop: The mother liquor can be concentrated and recrystallized to obtain a second crop of the product, thereby maximizing the overall yield.[7]

Applications in Scientific Research and Drug Development

4,6-O-Ethylidene-D-glucopyranose is a versatile building block in several areas of chemical and biomedical research.

Synthetic Chemistry

-

Glycoside and Oligosaccharide Synthesis: The protected hydroxyl groups at the 4- and 6-positions allow for selective reactions at the other hydroxyl groups, making it a crucial intermediate in the synthesis of complex glycosides and oligosaccharides.[2] These complex carbohydrates are vital for studying biological processes and for the development of new therapeutics.

-

Organogelators: When functionalized with photo-responsive moieties like azobenzene, 4,6-O-ethylidene protected glucopyranose derivatives have been shown to act as low molecular weight organogelators.[8] These "smart" materials have potential applications in drug delivery and materials science.

-

Ligand Synthesis: It serves as a starting material for the synthesis of saccharide-based ligands capable of binding metal ions.[9][10] Such complexes are of interest in bioinorganic chemistry and catalysis.[11][12]

Biomedical Research

-

Inhibition of Glucose Transporters: 4,6-O-ethylidene-α-D-glucose acts as a competitive inhibitor of the glucose transporter 1 (GLUT1) with a reported Ki of 12 mM.[13] This property makes it a useful tool for studying glucose metabolism in various cell types, including cancer cells which often overexpress GLUT1.

-

Drug Development: As a stable and reactive intermediate, it is utilized in the development of glycosylated drugs.[2] Glycosylation can improve the pharmacokinetic and pharmacodynamic properties of a drug, such as its bioavailability and therapeutic efficacy.[2]

Analytical Characterization

Ensuring the purity and structural integrity of 4,6-O-Ethylidene-D-glucopyranose is paramount. A multi-technique approach is recommended for its comprehensive characterization.

Analytical Workflow

The following diagram illustrates a typical workflow for the analytical characterization of synthesized 4,6-O-Ethylidene-D-glucopyranose.

Caption: Analytical workflow for the characterization of 4,6-O-Ethylidene-D-glucopyranose.

Key Analytical Techniques

-

Chromatography (GC/HPLC): Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are routinely used to assess the purity of the compound.[2][6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are indispensable for confirming the chemical structure, including the presence of the ethylidene group and the stereochemistry of the pyranose ring.[14][15][16]

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to support its structural identification by analyzing fragmentation patterns.[17]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy provides information about the functional groups present in the molecule, such as the hydroxyl and acetal groups.[18]

Safety and Handling

As with any laboratory chemical, appropriate safety precautions should be taken when handling 4,6-O-Ethylidene-D-glucopyranose. It is recommended to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[19][20] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.

References

-

Cheméo. (n.d.). Chemical Properties of D-glucose, 4,6-o-ethylidene (CAS 18465-50-4). Retrieved from [Link]

-

NIST. (n.d.). D-glucose, 4,6-o-ethylidene. NIST Chemistry WebBook. Retrieved from [Link]

-

Sah, A. K., Rao, C. P., Saarenketo, P. K., Wegelius, E. K., Rissanen, K., & Kolehmainen, E. (2000). N-Glycosylamines of 4,6-O-ethylidene-α-D-glucopyranose: synthesis, characterisation and structure of CO2H, Cl and F ortho-substituted phenyl derivatives and metal ion complexes of the CO2H derivative. Journal of the Chemical Society, Dalton Transactions, (19), 3435-3442. Retrieved from [Link]

-

S, S., & S, S. (2020). Insights into a novel class of azobenzenes incorporating 4,6-O-protected sugars as photo-responsive organogelators. New Journal of Chemistry, 44(2), 566-574. Retrieved from [Link]

-

Sah, A. K., Rao, C. P., Saarenketo, P. K., Wegelius, E. K., Rissanen, K., & Kolehmainen, E. (2000). N-Glycosylamines of 4,6-O-ethylidene-α-D-glucopyranose: synthesis, characterisation and structure of CO2H, Cl and F ortho-substituted phenyl derivatives and metal ion complexes of the CO2H derivative. Journal of the Chemical Society, Dalton Transactions, (19), 3435-3442. Retrieved from [Link]

-

Rao, C. P., & Rao, A. M. (2019). Metal complexes of 4,6-O-ethylidene-β-d-glucopyranosylamine derivatives and their application in organic synthesis. Coordination Chemistry Reviews, 398, 113009. Retrieved from [Link]

-

Fengler-Veith, M., Schwardt, O., Kautz, U., Krämer, B., & Jäger, V. (2003). 4,6-O-ethylidene-(4S,5R,1'R)-4,5,6-trihydroxy-2-hexenoate. Organic Syntheses, 80, 21. Retrieved from [Link]

-

PubChem. (n.d.). 4,6-O-Ethylidene-alpha-D-glucopyranose. Retrieved from [Link]

-

Nguyen, T. H. V., Nguyen, T. H., & Le, T. N. (2018). Contribution to synthesis of some glucopyranosylamines containing 1,3-thiazole and 1,3-benzothiazole rings from 4,6-O-ethylidene-D- glucopyranose. Molbank, 2018(2), M989. Retrieved from [Link]

-

SpectraBase. (n.d.). 4,6-O-Ethylidene-A-D-glucopyranose. Retrieved from [Link]

-

Uhrín, D., Brisson, J. R., & Bundle, D. R. (2003). A Novel Method for the Determination of Stereochemistry in Six-Membered Chairlike Rings Using Residual Dipolar Couplings. The Journal of Organic Chemistry, 68(5), 1855–1861. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Thermo Scientific Chemicals 4,6-O-Ethylidene-D-glucopyranose, 90%. Retrieved from [Link]

-

ResearchGate. (n.d.). Metal complexes of 4,6-O-ethylidene-β-D-glucopyranosylamine derivatives and their application in organic synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 4,6-O-Ethylidenehexopyranose. Retrieved from [Link]

Sources

- 1. D-glucose, 4,6-o-ethylidene [webbook.nist.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. D-glucose, 4,6-o-ethylidene (CAS 18465-50-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 4,6-O-Ethylidene-alpha-D-glucopyranose | C8H14O6 | CID 93075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. labproinc.com [labproinc.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. N-Glycosylamines of 4,6-O-ethylidene-α-D-glucopyranose: synthesis, characterisation and structure of CO2H, Cl and F ortho-substituted phenyl derivatives and metal ion complexes of the CO2H derivative - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. N-Glycosylamines of 4,6-O-ethylidene-α-D-glucopyranose: synthesis, characterisation and structure of CO2H, Cl and F ortho-substituted phenyl derivatives and metal ion complexes of the CO2H derivative - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 11. Metal complexes of 4,6-O-ethylidene-β-d-glucopyranosylamine derivatives and their application in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. sciforum.net [sciforum.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. 4,6-O-Ethylidene-alpha-D-glucose(13224-99-2) 1H NMR [m.chemicalbook.com]

- 17. 4,6-O-Ethylidene-alpha-D-glucose(13224-99-2) MS [m.chemicalbook.com]

- 18. spectrabase.com [spectrabase.com]

- 19. spectrumchemical.com [spectrumchemical.com]

- 20. fishersci.nl [fishersci.nl]

4,6-O-Ethylidene-D-glucopyranose solubility data

An In-depth Technical Guide to the Solubility of 4,6-O-Ethylidene-D-glucopyranose

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-O-Ethylidene-D-glucopyranose is a protected derivative of D-glucose, a cornerstone monosaccharide in biological systems and pharmaceutical research. The ethylidene group, forming a cyclic acetal across the C4 and C6 hydroxyls, imparts unique physicochemical properties, rendering it a valuable intermediate in glycoside synthesis and a tool for studying glucose transporters.[1][2] Understanding its solubility is paramount for its effective use, influencing everything from reaction kinetics in synthetic chemistry to bioavailability in drug delivery systems.[1]

This technical guide provides a comprehensive overview of the available solubility data for 4,6-O-Ethylidene-D-glucopyranose, discusses the critical factors that govern its behavior in solution, and presents detailed, field-proven protocols for its empirical determination.

Physicochemical Profile

A foundational understanding of a molecule's physical and chemical properties is essential for interpreting its solubility. 4,6-O-Ethylidene-D-glucopyranose is a white crystalline powder.[1][2] Key properties are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₈H₁₄O₆ | [1][2] |

| Molecular Weight | 206.19 g/mol | [1][2] |

| CAS Number | 13224-99-2 | [1][2] |

| Melting Point | 168–170 °C | [2] |

| Appearance | White to Off-white Powder | [2][3] |

| Predicted log10WS (Water Solubility) | 0.33 | [4] |

| Predicted LogP (Octanol/Water) | -1.813 | [4] |

Note: Predicted values are computationally derived and should be confirmed by experimental data.

Qualitative and Practical Solubility Data

While comprehensive equilibrium solubility data is not extensively published, qualitative descriptions and practical dissolution protocols provide significant insights.

Qualitative Assessment: The compound is generally described as being soluble in water and ethanol.[2] One source notes its appearance in water as "almost transparency," which suggests a high degree of solubility.[3]

Practical Solubility for In Vivo Formulations: For researchers in drug development, preparing formulations for in vivo studies is a common requirement. The following data, while not representing thermodynamic equilibrium, provides crucial practical guidance for achieving specific concentrations.

| Solvent System | Achieved Concentration | Observations | Source |

| Phosphate-Buffered Saline (PBS) | 100 mg/mL (485 mM) | Requires sonication to achieve a clear solution. | [5] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (12.12 mM) | Clear solution. | [5] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (12.12 mM) | Clear solution. | [5] |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (12.12 mM) | Clear solution. | [5] |

These protocols highlight the utility of co-solvents and sonication to aid in the dissolution of 4,6-O-Ethylidene-D-glucopyranose for biological applications.[5]

Core Physicochemical Principles Governing Solubility

The solubility of 4,6-O-Ethylidene-D-glucopyranose is governed by a combination of its molecular structure and external environmental factors.

Molecular Structure and Polarity

The solubility of a carbohydrate is a direct function of its ability to form hydrogen bonds with the solvent. The parent D-glucose molecule is highly soluble in water due to its five hydroxyl groups. The 4,6-O-ethylidene group, while protecting two of these hydroxyls, introduces a nonpolar alkyl character. This modification slightly reduces the overall polarity compared to glucose, which may explain why it is also soluble in less polar solvents like ethanol.[2] However, the remaining free hydroxyl groups at the C1, C2, and C3 positions ensure that the molecule retains significant aqueous solubility.

Effect of Temperature

The dissolution of most carbohydrates, including glucose derivatives, is an endothermic process. This means that energy is required to overcome the crystal lattice energy of the solid and to form new solute-solvent interactions. Consequently, the solubility of 4,6-O-Ethylidene-D-glucopyranose is expected to increase with rising temperature. While specific data is unavailable, this principle is fundamental to carbohydrate chemistry and is leveraged during experimental procedures, such as recrystallization from hot ethanol as described in its synthesis.[6]

Effect of pH: The Critical Role of Acetal Stability

The ethylidene group forms a cyclic acetal, a functional group known to be stable under neutral and basic conditions but highly susceptible to hydrolysis under acidic conditions.[7] This chemical stability is intrinsically linked to its solubility in aqueous media, as degradation of the compound would alter the measurement.

The acid-catalyzed hydrolysis proceeds via protonation of one of the acetal oxygens, followed by cleavage of the C-O bond to form a resonance-stabilized oxocarbenium ion intermediate. This intermediate is then attacked by water to regenerate the diol and acetaldehyde.

Caption: Acid-catalyzed hydrolysis of the ethylidene acetal.

Experimental procedures involving this molecule often carefully control the pH. For instance, a subsequent reaction maintains a pH of approximately 4, suggesting that while hydrolysis can occur, the rate may be manageable under these conditions for the duration of the experiment.[6] For solubility studies, it is recommended to use buffered solutions and to assess the stability of the compound over the course of the experiment, especially in acidic media.

Protocols for Experimental Solubility Determination

Given the absence of comprehensive published data, the following protocols are provided as a guide for researchers to determine the solubility of 4,6-O-Ethylidene-D-glucopyranose. Two primary methods are described: the Thermodynamic (Equilibrium) Solubility Assay and the Kinetic Solubility Assay.

Protocol 1: Thermodynamic (Equilibrium) Solubility Assay

This method, often referred to as the "shake-flask" method, measures the true equilibrium solubility of the compound and is considered the gold standard.[8][9]

Objective: To determine the maximum concentration of 4,6-O-Ethylidene-D-glucopyranose that can be dissolved in a given solvent at equilibrium.

Methodology:

-

Preparation:

-

Add an excess of solid 4,6-O-Ethylidene-D-glucopyranose (e.g., 2-5 mg, ensuring undissolved solid remains) to a known volume (e.g., 1 mL) of the desired solvent (e.g., purified water, ethanol, PBS at a specific pH) in a glass vial.

-

-

Equilibration:

-

Seal the vials securely.

-

Place the vials in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Agitate for a sufficient duration to reach equilibrium. For carbohydrates, 24 to 48 hours is typically recommended.[9][10] A preliminary time-course experiment can be run to determine the exact time to equilibrium.

-

-

Separation:

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Filter the supernatant through a low-binding filter (e.g., a 0.22 µm PVDF syringe filter) to remove any remaining microscopic particles.

-

-

Quantification:

-

Dilute the clear filtrate with an appropriate solvent to a concentration within the linear range of the chosen analytical method.

-

Quantify the concentration of the dissolved compound using a validated analytical technique such as:

-

HPLC-UV/MS: Highly specific and sensitive. Requires a standard curve of known concentrations.[8][10]

-

Phenol-Sulfuric Acid Method: A classic colorimetric assay for total carbohydrates. The sample is treated with phenol and sulfuric acid, and the resulting color is measured spectrophotometrically (at ~490 nm). This method is effective but less specific than HPLC if impurities are present.

-

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for any dilutions. Express the solubility in units such as mg/mL, g/L, or mol/L.

-

Caption: Workflow for Thermodynamic Solubility Assay.

Protocol 2: Kinetic Solubility Assay

This high-throughput method measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock (typically DMSO). It is useful for early-stage drug discovery.[10][11][12]

Objective: To rapidly assess the aqueous solubility of 4,6-O-Ethylidene-D-glucopyranose under non-equilibrium conditions.

Methodology:

-

Stock Solution Preparation:

-

Prepare a high-concentration stock solution of 4,6-O-Ethylidene-D-glucopyranose in 100% DMSO (e.g., 10-20 mM).

-

-

Assay Plate Preparation:

-

In a 96-well microplate, add a small volume of the DMSO stock solution (e.g., 1-2 µL) to a larger volume of aqueous buffer (e.g., 100-200 µL PBS, pH 7.4). The final DMSO concentration should be kept low (≤1-2%) to minimize its effect on solubility.

-

-

Incubation:

-

Seal the plate and shake at room temperature for a defined period, typically 1.5 to 2 hours.[10]

-

-

Precipitation Detection:

-

Measure the turbidity of each well using a nephelometer or by observing light scattering with a plate reader. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

-

Alternatively, the plate can be filtered using a solubility filter plate, and the concentration in the filtrate can be determined by HPLC-UV or LC-MS/MS.[8]

-

Conclusion

While 4,6-O-Ethylidene-D-glucopyranose is qualitatively known to be soluble in polar solvents like water and ethanol, precise, publicly available quantitative equilibrium solubility data remains scarce. This guide consolidates the existing practical knowledge, including valuable formulation protocols, and elucidates the key physicochemical principles—molecular structure, temperature, and particularly pH-dependent stability—that govern its behavior in solution. For researchers requiring precise solubility values for applications ranging from reaction optimization to biopharmaceutical modeling, the detailed thermodynamic and kinetic assay protocols provided herein offer a robust framework for empirical determination. The generation of such data will be a valuable contribution to the scientific community, enabling more precise and reliable use of this important glucose derivative.

References

-

Fengler-Veith, M., Schwardt, O., Kautz, U., Krämer, B., & Jäger, V. (n.d.). 4,6-O-ethylidene-(4S,5R,1'R)-4,5,6-trihydroxy-2-hexenoate. Organic Syntheses. Retrieved from [Link]

-

Ruppersberg, K., et al. (2020). How to visualize the different lactose content of dairy products by Fearon's test and Woehlk test in classroom experiments and a new approach to the mechanisms and formulae of the mysterious red dyes. ResearchGate. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of D-glucose, 4,6-o-ethylidene (CAS 18465-50-4). Retrieved from [Link]

-

4,6-O-alkylidene derivatives of d-glucose and its methyl pyranosides. An improved acetalation procedure. (n.d.). DOI. Retrieved from [Link]

-

Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

Thermodynamics of Polymer Solubility in Polar and Nonpolar Systems. (n.d.). ACS Publications. Retrieved from [Link]

-

Fraser-Reid, B., et al. (n.d.). Probing the Influence of a 4,6-O-Acetal on the Reactivity of Galactopyranosyl Donors. NIH. Retrieved from [Link]

-

Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]

-

Alhifthi, A., & Williams, S. J. (n.d.). pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside. ChemRxiv. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Thermo Scientific Chemicals 4,6-O-Ethylidene-D-glucopyranose, 90%. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4,6-O-Ethylidene-alpha-D-glucose CAS#: 13224-99-2 [amp.chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. D-glucose, 4,6-o-ethylidene (CAS 18465-50-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 9. enamine.net [enamine.net]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. inventivapharma.com [inventivapharma.com]

- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

discovery of 4,6-O-Ethylidene-D-glucopyranose

Initiating Historical Context

I'm now diving into the discovery, synthesis, and historical context surrounding 4,6-O-Ethylidene-D-glucopyranose. I'm actively collecting detailed experimental protocols, focusing on specific reagents, reaction conditions, and the purification methods. The goal is a comprehensive understanding of this compound's journey.

Expanding Protocol Scope

My focus has shifted to expanding the protocol scope. I'm actively searching for characterization details of 4,6-O-Ethylidene-D-glucopyranose, specifically spectroscopic data and physical properties. I am also investigating the key scientists and research groups involved. I'll structure a technical guide, starting with the significance of cyclic acetals and leading up to a detailed experimental protocol and a diagram of the reaction mechanism.

Commencing Detailed Search

I'm now starting a broad search encompassing discovery, synthesis, and history of 4,6-O-Ethylidene-D-glucopyranose. I'm focusing on protocols, characterization data, and key scientists. I plan a technical guide, starting with cyclic acetals, and will include a protocol, tables, a diagram, and applications, leading to a complete, cited, visually sound guide.

Reviewing Found Data

I've found a solid starting point in "Organic Syntheses," specifically the procedure for 4,6-O-ethylidene-D-glucose. The detailed experimental protocol is helpful. It includes reagents, reaction conditions, and purification steps, along with some characterization data from NMR. I'm focusing on the practical application of this established synthesis.

Expanding Historical Context

I'm now digging into the historical context. While I've got a solid synthetic procedure for 4,6-O-ethylidene-D-glucose, I'm missing the "who, when, and why" of its discovery. I'm focusing on finding the original publications or reviews that first detailed its synthesis, and also broadening the search to better understand the role of cyclic acetals as protecting groups. I'm aiming for a comprehensive guide and this historical context is key.

Reviewing Found Information

I've made headway! The search data is fruitful, specifically with a detailed experimental protocol for synthesizing 4,6-O-ethylidene-D-glucose from "Organic Syntheses." This includes reagents, conditions, and purification details that are quite valuable for the project.

Targeting Historical Context

I'm making progress in filling the gaps. Alongside the synthesis protocol and PubChem data, I've secured a broader understanding of protecting groups in carbohydrate chemistry, specifically acetals like the ethylidene group. However, the origin story remains elusive. I need to pinpoint the first synthesis of 4,6-O-ethylidene-D-glucopyranose and its discoverer. My next search will focus on the early 20th-century literature to uncover the historical introduction of acetaldehyde-based protection in carbohydrate chemistry.

Pinpointing Initial Discoveries

I've got more clarity on what's missing. While "Organic Syntheses" provided a robust experimental protocol and PubChem offers detailed property data, I still need the "who and when" of the initial synthesis of 4,6-O-ethylidene-D-glucopyranose. My searches have now uncovered various NMR data, but historical context remains elusive. I aim to pinpoint the first work detailing the use of acetaldehyde-based protection. The next step will be a deep dive into early 20th-century literature and review articles focusing on carbohydrate protecting groups to uncover the seminal work in this field.

Gathering Synthesis Insights

I've made headway! Organic Syntheses provided a detailed synthesis protocol, including crucial reaction conditions, purification methods, and characterization. I also have gathered information on the role of specific reagents.

Pinpointing Historical Origins

I've expanded my perspective. I now have physical and chemical data from PubChem, and in-depth information on cyclic acetal protecting groups. While Organic Syntheses is a great resource, I am still missing the historical context. I need to track down the 1931 Chemische Berichte paper. Pinpointing the first synthesis, and any other relevant early 20th-century publications, is the next crucial step. It is essential to solidify the historical foundation of this technical guide.

Analyzing Early References

I've been immersed in synthesizing a protocol, and unearthed a goldmine: a detailed synthesis process from "Organic Syntheses." This also led me to a potentially relevant 1931 paper in "Berichte der deutschen chem ischen Gesellschaft" (B. 1931, 64, 1841).

Pinpointing Key Discoveries

I've got more clarity on the information landscape. While I have the "Organic Syntheses" protocol and the PubChem data for 4,6-O-Ethylidene-D-glucopyranose, and the likely original reference, the content of that 1931 paper is still unknown. I need to get the precise context of the paper, particularly its authors, to properly attribute the discovery and create a historical narrative. That 1931 paper is now my top priority.

The Biological Activity of 4,6-O-Ethylidene-D-glucopyranose: A Technical Guide for Drug Discovery and Development

Introduction: A Versatile Scaffold in Glycochemistry and Beyond

4,6-O-Ethylidene-D-glucopyranose is a protected carbohydrate derivative that has garnered significant interest in the scientific community. Its unique structural features, combining the foundational glucose core with a stabilizing ethylidene group, render it a valuable tool in both fundamental research and pharmaceutical development.[1] This guide provides an in-depth exploration of the biological activities of 4,6-O-Ethylidene-D-glucopyranose, with a particular focus on its role as an inhibitor of the glucose transporter 1 (GLUT1) and its utility as a versatile synthetic intermediate for the development of novel therapeutic agents.[1][2] For researchers and drug development professionals, understanding the nuances of this compound's interactions with biological systems is paramount for unlocking its full therapeutic potential.

This document will delve into the mechanistic underpinnings of its biological effects, provide detailed experimental protocols for its synthesis and evaluation, and present a comprehensive overview of its known activities.

Mechanism of Action: Targeting a Key Nutrient Transporter

The primary and most well-characterized biological activity of 4,6-O-Ethylidene-D-glucopyranose is its competitive inhibition of the glucose transporter 1 (GLUT1).[2][3] GLUT1 is a ubiquitously expressed transmembrane protein responsible for the facilitated diffusion of glucose across the plasma membrane of many cell types. Its role is particularly critical in tissues with high glucose demand, such as the brain and erythrocytes, and it is frequently overexpressed in various cancer cells to meet their heightened metabolic needs.

Competitive Inhibition of GLUT1

4,6-O-Ethylidene-D-glucopyranose acts as a competitive inhibitor at the exofacial (external) binding site of GLUT1.[2] This means it vies with glucose for binding to the transporter, thereby impeding the cellular uptake of this essential nutrient. The inhibition constant (Ki) for this interaction with wild-type GLUT1 has been determined to be approximately 12 mM for the transport of 2-deoxy-D-glucose.[2]

Structural Insights into GLUT1 Interaction

Site-directed mutagenesis studies have shed light on the specific molecular interactions governing the binding of 4,6-O-Ethylidene-D-glucopyranose to GLUT1. A key amino acid residue, Glutamine 282 (Gln282), located in the seventh transmembrane helix of GLUT1, has been identified as a critical determinant for inhibitor binding.[2] Mutation of this residue to Leucine (Leu) results in a dramatic decrease in the affinity of the transporter for 4,6-O-Ethylidene-D-glucopyranose, with the Ki value increasing by more than tenfold to over 120 mM.[2] This strongly suggests that the Gln282 residue plays a pivotal role in the formation of the inhibitor-binding pocket.

While a crystal structure of 4,6-O-Ethylidene-D-glucopyranose in complex with GLUT1 is not yet available, the existing high-resolution structures of human GLUT1 can serve as a basis for molecular modeling studies to further elucidate the precise binding mode and key intermolecular interactions.

Diagram: Proposed Mechanism of GLUT1 Inhibition

Caption: Competitive inhibition of GLUT1 by 4,6-O-Ethylidene-D-glucopyranose.

Broader Biological Profile and Physicochemical Properties

Beyond its interaction with GLUT1, the biological profile of 4,6-O-Ethylidene-D-glucopyranose has been explored in other contexts. It exhibits poor affinity for the malarial hexose transporter (PfHT1), with a Ki greater than 50 mM, suggesting a degree of selectivity in its interactions with hexose transporters.[2]

Interestingly, its entry into human red blood cells is not mediated by GLUT1 but occurs through simple diffusion.[2] This is supported by its relatively high ether/water partition coefficient, which indicates a degree of lipophilicity that allows it to passively cross the cell membrane.[2]

Table: Physicochemical Properties of 4,6-O-Ethylidene-D-glucopyranose

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O₆ | [3] |

| Molecular Weight | 206.19 g/mol | [3] |

| Appearance | White to off-white powder | [3] |

| Melting Point | 179-182 °C | [3] |

| Water Solubility | Almost transparent | [3] |

A Versatile Intermediate in Synthetic Chemistry

The protected nature of the 4- and 6-hydroxyl groups makes 4,6-O-Ethylidene-D-glucopyranose a valuable and versatile starting material in medicinal chemistry.[1] This strategic protection allows for selective chemical modifications at other positions of the glucose ring, enabling the synthesis of a diverse array of complex carbohydrate-based molecules.

Its applications as a synthetic intermediate include:

-

Glycosylated Drugs: Serving as a building block for the development of glycosylated drugs, which can lead to improved pharmacokinetic properties such as enhanced bioavailability and stability.[1]

-

Oligosaccharide and Polysaccharide Synthesis: Acting as a crucial intermediate in the multi-step synthesis of complex oligosaccharides and polysaccharides.[1] These complex carbohydrates have potential applications in drug delivery systems and vaccine development.[1]

-

Biologically Active Derivatives: While specific, named drugs derived from this starting material are not prominently reported in publicly available literature, the synthesis of novel nucleoside and non-nucleoside cyanopyridine derivatives with potential antiviral activity highlights the utility of protected sugars in drug discovery.[4]

Diagram: Synthetic Utility of 4,6-O-Ethylidene-D-glucopyranose

Caption: Synthetic pathways from 4,6-O-Ethylidene-D-glucopyranose.

Experimental Protocols

Synthesis of 4,6-O-Ethylidene-D-glucose

This protocol is adapted from a literature procedure for the synthesis of 4,6-O-Ethylidene-D-glucose from D-glucose and paraldehyde.[5]

Materials:

-

D-glucose

-

Paraldehyde

-

Concentrated Sulfuric Acid

-

Ethanol

-

1 N Potassium Hydroxide in Ethanol

-

Activated Charcoal

-

Celite

Procedure:

-

In a 500-mL round-bottomed flask, combine D-glucose (454 mmol) and paraldehyde (514 mmol).

-

With shaking, add concentrated sulfuric acid (0.5 mL) dropwise over 30 seconds.

-

Mechanically shake the mixture for 40 minutes and then let it stand at room temperature for 3 days.

-

To the resulting adhesive, colorless mass, add 300 mL of ethanol.

-

Adjust the pH to 6.5-7 by adding a 1 N solution of potassium hydroxide in ethanol.

-

Carefully heat the mixture to dissolve the residue, maintaining the pH with the gradual addition of more 1 N ethanolic potassium hydroxide.

-

Add activated charcoal (5 g) to the yellow solution and filter the mixture through a sintered-glass funnel containing a 2-cm pad of Celite.

-

Wash the filter cake with hot ethanol (50 mL).

-

Allow the filtrate to stand overnight in a freezer at -30°C to deposit a colorless solid.

-

Recrystallize the solid from ethanol at -30°C to yield the final product.

In Vitro GLUT1 Inhibition Assay (General Protocol)

This is a general protocol for assessing GLUT1 inhibition and can be adapted for testing 4,6-O-Ethylidene-D-glucopyranose.

Principle:

This assay indirectly measures glucose uptake by quantifying the amount of 2-deoxyglucose-6-phosphate (2DG6P) that accumulates in cells. 2-deoxyglucose (2DG) is transported into the cell by GLUTs and phosphorylated by hexokinase to 2DG6P. As 2DG6P cannot be further metabolized, it accumulates intracellularly in proportion to glucose uptake.

Materials:

-

Cells overexpressing GLUT1 (e.g., specific cancer cell lines)

-

2-Deoxyglucose (2DG)

-

4,6-O-Ethylidene-D-glucopyranose (test compound)

-

Positive control inhibitor (e.g., Phloretin)

-

Glucose Uptake-Glo™ Assay kit (or similar)

-

96-well plates

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of 4,6-O-Ethylidene-D-glucopyranose or the positive control inhibitor for a defined period (e.g., 10 minutes) at 37°C.

-

Add 2DG to the wells and incubate for a further 10 minutes at room temperature to allow for uptake.

-